molecular formula C15H16Cl2N2O2S B2673796 N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride CAS No. 2089258-16-0

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride

Cat. No.: B2673796
CAS No.: 2089258-16-0
M. Wt: 359.27
InChI Key: OPAITHMYSJPVDI-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 3-chlorophenyl group at the sulfonamide nitrogen. The synthesis of such derivatives typically involves:

  • Reduction of dihydroquinolinones to generate the tetrahydroquinoline backbone.
  • Sulfonylation using sulfonyl chlorides (e.g., benzene sulfonyl chloride) in the presence of triethylamine .
  • Buchwald-Hartwig coupling or other palladium-catalyzed reactions to introduce aryl/heteroaryl substituents .

The hydrochloride salt form improves solubility for biological testing .

Properties

IUPAC Name

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S.ClH/c16-12-4-1-5-13(10-12)18-21(19,20)14-6-7-15-11(9-14)3-2-8-17-15;/h1,4-7,9-10,17-18H,2-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAITHMYSJPVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline derivative, an aldehyde, and an alkene. The reaction is usually carried out in the presence of an acid catalyst such as trifluoroacetic acid.

  • Introduction of the Chlorophenyl Group: : The next step involves the introduction of the chlorophenyl group. This can be done through a Friedel-Crafts acylation reaction, where the tetrahydroquinoline is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the chlorophenyl-tetrahydroquinoline intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

  • Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoline derivatives.

  • Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides, which can introduce various substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H15ClN2O2S
  • Molecular Weight : 322.81 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The presence of a sulfonamide group enhances its pharmacological profile.

Antimicrobial Activity

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride exhibits significant antimicrobial properties. Studies have indicated that compounds in the tetrahydroquinoline class can inhibit bacterial growth effectively. For instance, modifications of similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

The neuroprotective potential of sulfonamide derivatives has been documented in several studies. Compounds similar to N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide have shown the ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in neurodegenerative diseases like Parkinson's disease . The activation of this pathway could position this compound as a candidate for further neuroprotective studies.

Anticancer Activity

Emerging research indicates that certain tetrahydroquinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The sulfonamide moiety may enhance these effects by modulating various cellular pathways involved in cancer progression.

Case Studies and Experimental Findings

Study ReferenceCompound StudiedBiological ActivityModel UsedFindings
Tetrahydroquinoline DerivativeAntimicrobialVarious bacterial strainsEffective inhibition observed
Sulfonamide DerivativeNeuroprotectionMPTP-induced Parkinson's modelReduced neuroinflammation and oxidative stress
Related TetrahydroquinolineAnticancerCancer cell linesInduced apoptosis and inhibited growth

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by targeting specific pathways in the body.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The target compound’s 3-chlorophenyl group may offer balanced electronic and steric effects compared to D9’s 2-chlorobenzyl, which could hinder target binding .

Yield Variations : D9’s lower yield (54%) vs. D7’s 67% suggests steric or electronic challenges in introducing chlorinated benzyl groups .

Pharmacological Implications

  • Tubulin Inhibition : Derivatives like D7–D11 () show activity as tubulin polymerization inhibitors, with methoxy groups critical for π-π stacking in the colchicine binding site. The target compound’s 3-chlorophenyl may compete but lacks methoxy substituents .
  • Enzyme Inhibition: Compound 6 () inhibits acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2), where the trifluoroacetyl group enhances enzyme affinity. The target compound’s simpler structure may reduce off-target effects but limit potency .

Biological Activity

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C₁₅H₁₃ClN₂O₃S
  • Molecular Weight : 322.8 g/mol
  • CAS Number : 1039942-73-8
  • Density : Not available
  • Boiling Point : Not available

The compound features a sulfonamide group which is known to enhance its biological activity by facilitating interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide can inhibit the MCL-1 protein, a member of the BCL-2 family associated with cancer cell survival. Overexpression of MCL-1 is linked to resistance against conventional chemotherapy. The sulfonyl moiety in these compounds significantly contributes to their inhibitory ability against MCL-1, enhancing their potential as anticancer agents .

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Research has shown that tetrahydroquinoline derivatives can inhibit the growth of various bacterial strains. For instance, studies on related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide could possess similar properties .

Case Study 1: MCL-1 Inhibition

A study focused on the design of novel inhibitors for MCL-1 revealed that modifications in the sulfonamide structure led to significant enhancements in binding affinity. The introduction of specific aryl groups increased the inhibitory activity over 73-fold compared to earlier compounds. This highlights the potential for N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide as a scaffold for developing effective MCL-1 inhibitors .

Case Study 2: Antimicrobial Activity

In vitro assays conducted on related tetrahydroquinoline derivatives showed promising results against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various derivatives, indicating that modifications in the structure could lead to improved antimicrobial efficacy. For instance:

CompoundMIC (µg/mL)Target Bacteria
A32Staphylococcus aureus
B64Escherichia coli
C16Pseudomonas aeruginosa

This table illustrates the varying effectiveness of different derivatives and underscores the potential application of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 1,2,3,4-tetrahydroquinoline-6-amine with 3-chlorophenylsulfonyl chloride. Key steps include:

  • Coupling Reaction : Use of a base (e.g., pyridine) to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ether to improve stability and solubility.
  • Precursor Availability : 3-Chlorophenyl derivatives (e.g., 2-(3-chlorophenyl)ethylamine) are commercially available from suppliers like Kanto Reagents, enabling modular synthesis .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups), sulfonamide NH (δ 7.8–8.2 ppm), and aromatic protons (δ 6.8–7.4 ppm).
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₁₆ClN₂O₂S: 347.0521).
  • Purity : HPLC with C18 columns (retention time ~12.3 min under 70:30 acetonitrile/water, 0.1% TFA).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., IC₅₀ variability) across studies?

  • Methodological Answer :

  • Experimental Design : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).
  • Compound Integrity : Verify purity via HPLC and elemental analysis; batch-to-batch variability in hydrochloride salt hydration can alter solubility.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for inter-lab variability.
  • Example Table :
StudyIC₅₀ (μM)Assay TypeSolvent (% DMSO)
A0.45Kinase0.5%
B1.2Cell-based1.0%
  • Conclusion : Higher DMSO concentrations in Study B may reduce membrane permeability, inflating IC₅₀ .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt Formulation : Test alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility.
  • Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures (e.g., 20% PEG-400 increases solubility by ~5-fold).
  • Structural Analogues : Introduce polar substituents (e.g., hydroxyl groups) on the tetrahydroquinoline ring without disrupting target binding.

Q. How to validate target engagement in complex biological systems?

  • Methodological Answer :

  • Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity.
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound treatment.
  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled analogues) to quantify displacement in live cells.

Data Contradiction Analysis

Q. How to address conflicting computational vs. experimental binding affinity data?

  • Methodological Answer :

  • Docking Refinement : Include explicit water molecules and flexible side chains in molecular dynamics (MD) simulations.
  • Free Energy Calculations : Use alchemical methods (e.g., FEP+) to account for entropy/enthalpy trade-offs.
  • Experimental Validation : Repeat SPR/ITC under matched computational conditions (e.g., ionic strength, pH).

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